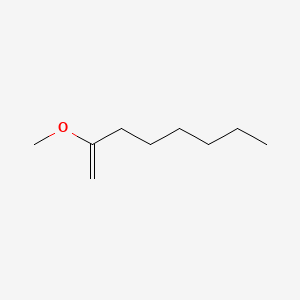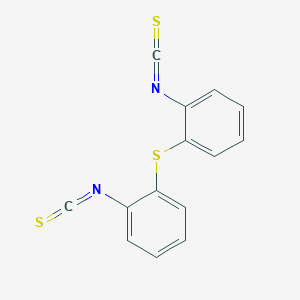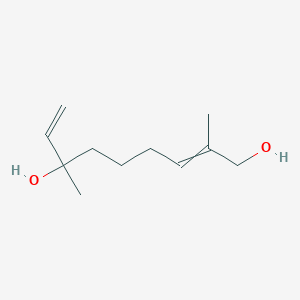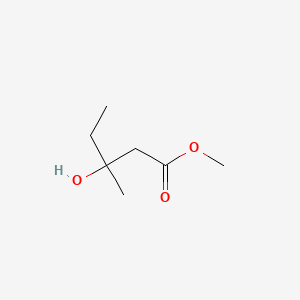
1-Hexylvinyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexylvinyl methyl ether is an organic compound with the chemical formula C₉H₁₈O It is a type of ether, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hexylvinyl methyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride. For this compound, hexyl alcohol can be reacted with sodium hydride to form the hexyl alkoxide, which then reacts with vinyl methyl halide to produce the desired ether.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The use of solid base catalysts, such as calcium oxide or magnesium oxide, can facilitate the reaction at atmospheric pressure and moderate temperatures, making the process more sustainable and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hexylvinyl methyl ether undergoes various chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: The ether can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Strong acids like hydrobromic acid or hydroiodic acid can cleave the ether bond, leading to the formation of alcohols and alkyl halides.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Alcohols and alkyl halides.
Applications De Recherche Scientifique
1-Hexylvinyl methyl ether has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms involving ether bonds.
Industry: It is used in the production of polymers and other functional materials.
Mécanisme D'action
The mechanism of action of 1-Hexylvinyl methyl ether involves its interaction with various molecular targets and pathways. The ether bond can be cleaved under acidic conditions, leading to the formation of reactive intermediates that can participate in further chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in synthetic chemistry or biological systems .
Comparaison Avec Des Composés Similaires
Methyl vinyl ether: A simpler ether with similar reactivity but different physical properties.
Ethyl vinyl ether: Another related compound with a slightly longer alkyl chain.
Hexyl methyl ether: Similar in structure but lacks the vinyl group, leading to different reactivity.
Uniqueness: 1-Hexylvinyl methyl ether is unique due to the presence of both a hexyl and a vinyl group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, particularly in the synthesis of complex organic molecules and functional materials .
Propriétés
Numéro CAS |
42367-31-7 |
|---|---|
Formule moléculaire |
C9H18O |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
2-methoxyoct-1-ene |
InChI |
InChI=1S/C9H18O/c1-4-5-6-7-8-9(2)10-3/h2,4-8H2,1,3H3 |
Clé InChI |
GJBJZHLZFPAXTC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1-Phenylethyl)selanyl]benzene](/img/structure/B14663644.png)
![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene](/img/structure/B14663646.png)

![3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14663662.png)
![1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]-](/img/structure/B14663664.png)









